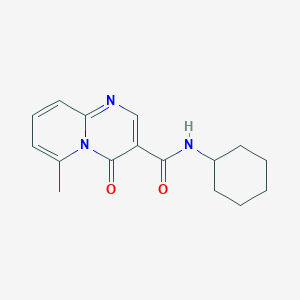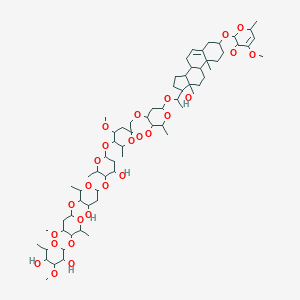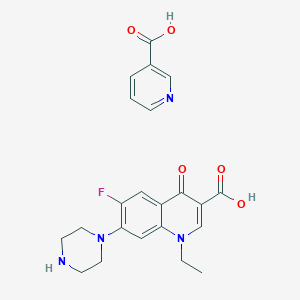
5-Methoxy-6-methylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-methylpyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound, also known as MMPC, has been found to exhibit various biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
5-Methoxy-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-methylpyrimidine-4-carbonitrile is not fully understood. However, it has been suggested that 5-Methoxy-6-methylpyrimidine-4-carbonitrile may act by inhibiting various enzymes and proteins involved in cellular processes, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
5-Methoxy-6-methylpyrimidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes, leading to the inhibition of cell growth and induction of apoptosis. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to exhibit anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methoxy-6-methylpyrimidine-4-carbonitrile has several advantages as a research compound. It is easy to synthesize, and its purity and yield are high. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to exhibit various biological activities, making it a promising candidate for drug development. However, there are also limitations to using 5-Methoxy-6-methylpyrimidine-4-carbonitrile in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, there may be potential side effects associated with the use of 5-Methoxy-6-methylpyrimidine-4-carbonitrile, and these must be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research on 5-Methoxy-6-methylpyrimidine-4-carbonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective drugs based on 5-Methoxy-6-methylpyrimidine-4-carbonitrile. Another direction is to evaluate the potential side effects of 5-Methoxy-6-methylpyrimidine-4-carbonitrile and develop strategies to mitigate them. Additionally, further studies are needed to evaluate the efficacy of 5-Methoxy-6-methylpyrimidine-4-carbonitrile in vivo and in clinical trials, which could lead to its eventual approval as a drug for human use.
In conclusion, 5-Methoxy-6-methylpyrimidine-4-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is simple and efficient, and it exhibits various biological activities. Further research is needed to fully understand its mechanism of action, evaluate its potential side effects, and determine its efficacy in vivo and in clinical trials. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has the potential to become a valuable drug for the treatment of various diseases, and its future research is of great importance.
Méthodes De Synthèse
5-Methoxy-6-methylpyrimidine-4-carbonitrile can be synthesized using a simple and efficient method that involves the reaction of 5-methoxy-2,4-dimethylpyrimidine with cyanogen bromide. The reaction yields 5-Methoxy-6-methylpyrimidine-4-carbonitrile in high purity and yield, making it a suitable candidate for further research.
Propriétés
Numéro CAS |
114969-83-4 |
|---|---|
Nom du produit |
5-Methoxy-6-methylpyrimidine-4-carbonitrile |
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5-methoxy-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-7(11-2)6(3-8)10-4-9-5/h4H,1-2H3 |
Clé InChI |
MCWNBBDNEDIPNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)C#N)OC |
SMILES canonique |
CC1=C(C(=NC=N1)C#N)OC |
Synonymes |
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

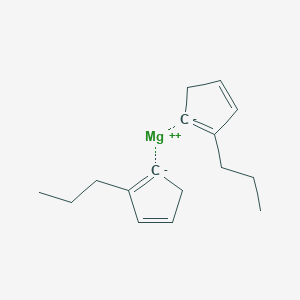
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
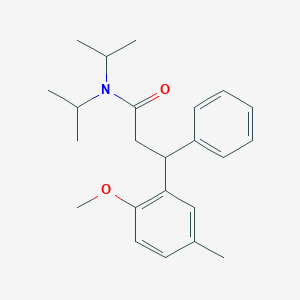
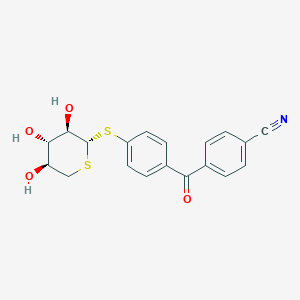

![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
